molecular formula C8H11BrN2O B11782212 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11782212
M. Wt: 231.09 g/mol
InChI Key: DQQRVXFYVGIAAC-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 1-position, and an aldehyde group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction of diazo compounds with alkynyl bromides can yield 3,5-diaryl-4-bromo-3H-pyrazoles, which can be further isomerized to 3,5-diaryl-4-bromo-1H-pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid

    Reduction: 4-Bromo-1-isobutyl-1H-pyrazole-3-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Similar structure but lacks the isobutyl and aldehyde groups.

    1-Isobutyl-1H-pyrazole-3-carbaldehyde: Similar structure but lacks the bromine atom.

    4-Bromo-1H-pyrazole-3-carbaldehyde: Similar structure but lacks the isobutyl group.

Uniqueness

4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-1-(2-methylpropyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C8H11BrN2O/c1-6(2)3-11-4-7(9)8(5-12)10-11/h4-6H,3H2,1-2H3

InChI Key

DQQRVXFYVGIAAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C=O)Br

Origin of Product

United States

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